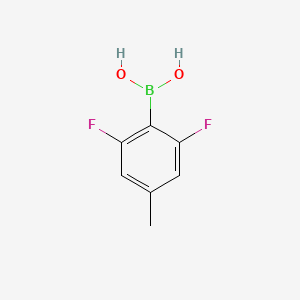

(2,6-Difluoro-4-methylphenyl)boronic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2,6-difluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJSBVBNJNOXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246867-26-3 | |

| Record name | (2,6-difluoro-4-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of 2,6 Difluoro 4 Methylphenyl Boronic Acid

Classical Approaches to Arylboronic Acid Synthesis

The foundational methods for synthesizing arylboronic acids rely on the generation of highly reactive organometallic intermediates—specifically Grignard or organolithium reagents—which then react with a boron-containing electrophile.

The Grignard-based approach is a long-established method for forming carbon-boron bonds. The synthesis commences with the reaction of an appropriate aryl halide, such as 4-bromo-2,6-difluorotoluene, with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding Grignard reagent. This organomagnesium compound is then treated with a trialkyl borate (B1201080), most commonly trimethyl borate or triisopropyl borate, at low temperatures. The subsequent hydrolysis of the resulting boronate ester under acidic conditions yields the final (2,6-Difluoro-4-methylphenyl)boronic acid. The general scheme involves the formation of the Grignard reagent, its addition to the borate ester, and the final workup. prepchem.comrsc.org

Table 1: Key Components in Grignard-Mediated Borylation

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 4-Bromo-2,6-difluorotoluene | Source of the aryl group |

| Metal | Magnesium (Mg) turnings | Forms the reactive Grignard reagent |

| Solvent | Tetrahydrofuran (THF) | Solubilizes and stabilizes the Grignard reagent |

| Boron Source | Trimethyl borate, B(OCH₃)₃ | Electrophile that introduces the boron moiety |

| Quenching Agent | Aqueous Acid (e.g., HCl) | Hydrolyzes the boronate ester to the boronic acid |

Similar to the Grignard method, the use of organolithium reagents provides a powerful alternative for borylation. This procedure typically involves a halogen-lithium exchange reaction between an aryl halide and an alkyllithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) to prevent side reactions. nih.gov A specific preparation of this compound (referred to in the source as 3,5-difluoro-4-methylphenylboronic acid) starts from 4-bromo-2,6-difluorotoluene in anhydrous THF. google.com The solution is cooled to -78 °C, and n-BuLi is added slowly to form the organolithium intermediate. This species is then quenched with triisopropyl borate, and the reaction is allowed to warm to room temperature. An acidic workup with 1N hydrochloric acid liberates the desired boronic acid. google.com This method has been reported to achieve a yield of 70%. google.com

Table 2: Reported Conditions for Organolithium-Mediated Synthesis

| Parameter | Condition |

|---|---|

| Starting Material | 4-Bromo-2,6-difluorotoluene |

| Reagent | n-Butyllithium (n-BuLi) |

| Boron Source | Triisopropyl borate |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Reported Yield | 70% google.com |

Transition Metal-Catalyzed Borylation Strategies

Modern synthetic chemistry often favors transition metal-catalyzed reactions due to their high efficiency, functional group tolerance, and milder reaction conditions compared to classical organometallic methods.

The Miyaura-Ishiyama borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylboronic esters. wikipedia.org The reaction couples an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org For the synthesis of this compound, a suitable precursor like 4-bromo-2,6-difluorotoluene or 4-iodo-2,6-difluorotoluene would be used. The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base, like potassium acetate (B1210297) (KOAc). wikipedia.orgorganic-chemistry.org The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the boronic acid if desired, although it is often stable enough to be used directly in subsequent reactions like the Suzuki-Miyaura coupling. organic-chemistry.org More recent advancements have introduced alternative, more atom-economical boron sources like tetrahydroxydiboron (B82485) [bis-boronic acid (BBA)]. nih.govnih.gov

Table 3: Typical Components for Miyaura-Ishiyama Borylation

| Component | Example | Role |

|---|---|---|

| Substrate | 4-Iodo-2,6-difluorotoluene | Aryl electrophile |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boryl group |

| Catalyst | PdCl₂(dppf) | Facilitates the cross-coupling cycle |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane, Toluene, or DMSO | Reaction medium |

Direct C-H borylation represents the most atom-economical approach, as it avoids the pre-functionalization of the aromatic ring with a halide or triflate. These reactions typically employ iridium or rhodium catalysts to directly convert an aromatic C-H bond into a C-B bond. capes.gov.br For this compound, the starting material would be 1,3-difluoro-5-methylbenzene. sigmaaldrich.com Iridium-catalyzed borylations, for instance using [Ir(OMe)(COD)]₂ (1,5-cyclooctadiene)methoxyiridium(I) dimer and a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine), are highly effective. orgsyn.org The regioselectivity of these reactions is primarily governed by steric hindrance, meaning the borylation occurs at the most accessible C-H bond. orgsyn.org In the case of 1,3-difluoro-5-methylbenzene, the C4 position is the least sterically hindered and would be the primary site of borylation, leading directly to the desired product scaffold. orgsyn.org

Table 4: Reagents for Iridium-Catalyzed C-H Borylation

| Component | Example | Role |

|---|---|---|

| Substrate | 1,3-Difluoro-5-methylbenzene | Aromatic hydrocarbon |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boryl group |

| Catalyst | [Ir(OMe)(COD)]₂ | Activates the C-H bond |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Modifies and stabilizes the catalyst |

| Solvent | Hexane, Cyclohexane | Reaction medium |

Fluorine-Specific Synthetic Considerations for Difluorophenylboronic Acids

The presence of two ortho-fluorine atoms in the target molecule introduces specific challenges and considerations during synthesis. Fluorine is a highly electronegative element, and its placement on the aromatic ring significantly influences the molecule's electronic properties and reactivity. cymitquimica.com

Increased Acidity of Aryl Protons: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the aromatic C-H protons. This can complicate the generation of Grignard and organolithium reagents, as competitive deprotonation can occur if conditions are not carefully controlled (e.g., by using very low temperatures like -78 °C). google.com

Reactivity in Catalyzed Reactions: The electronic effects of the fluorine atoms can alter the reactivity of aryl halides in transition metal-catalyzed reactions. The electron-deficient nature of the aromatic ring can impact the rate of oxidative addition, a key step in the catalytic cycle of Miyaura-Ishiyama borylation.

Structural Effects: The ortho-fluorine atoms can participate in intramolecular interactions and influence the conformation of the boronic acid group. In the solid state, fluorine atoms on similar molecules have been shown to be involved in hydrogen-bonding networks, which can affect the crystal structure and physical properties of the final compound. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| 1,3-Difluoro-5-methylbenzene |

| 1,5-Cyclooctadiene)methoxyiridium(I) dimer |

| 4,4'-Di-tert-butyl-2,2'-bipyridine |

| 4-Bromo-2,6-difluorotoluene |

| 4-Iodo-2,6-difluorotoluene |

| Bis(pinacolato)diboron |

| n-Butyllithium |

| Hydrochloric acid |

| Magnesium |

| Potassium acetate |

| Tetrahydrofuran |

| Tetrahydroxydiboron |

| Triisopropyl borate |

Impact of Fluorine Substitution Patterns on Synthetic Pathways

The substitution of fluorine atoms onto a phenylboronic acid structure, particularly at the ortho positions, has a profound impact on the compound's chemical properties and the viability of synthetic routes. The high electronegativity of fluorine introduces strong inductive effects, which alter the electronic nature of the aromatic ring and the boron center.

The introduction of fluorine substituents generally increases the Lewis acidity of the boronic acid. nih.gov This effect is dependent on the position of the fluorine atom. While a para-substituent has a less pronounced effect due to a balance of inductive and resonance effects, meta- and ortho-fluorine atoms significantly increase acidity. nih.gov In the case of ortho-fluorine substitution, as seen in this compound, the enhanced acidity can also be attributed to the potential formation of an intramolecular hydrogen bond between the hydroxyl group of the boronic acid and the adjacent fluorine atom. nih.gov

However, this increased acidity and the presence of ortho-fluorine atoms also introduce significant synthetic challenges. Polyfluorinated aryl boronic acid derivatives, especially those with an ortho-fluorine, are known to suffer from instability under basic conditions, which can lead to protodeboronation—the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. researchgate.netresearchgate.net This instability necessitates careful selection of reaction conditions, particularly in reactions that typically require a basic medium, such as the Suzuki-Miyaura cross-coupling.

Table 1: Research Findings on Fluorine Substitution Effects

| Factor | Impact of Ortho-Fluorine Substitution | Synthetic Implication | Source | | :--- | :--- | :--- | :--- | | Acidity | Increases Lewis acidity of the boronic acid center. nih.gov | Can alter reactivity in catalytic cycles; may require adjusted conditions for reactions like cross-coupling. | nih.gov | | Stability | Decreases stability, particularly in basic media, leading to a higher risk of protodeboronation. researchgate.net | Requires careful control of pH and avoidance of strong bases during synthesis and subsequent reactions. researchgate.netresearchgate.net | | Bonding | Potential for intramolecular B-O-H···F hydrogen bonding. nih.gov | May influence conformational preferences and interaction with reagents. | nih.gov | | Reactivity | The electron-withdrawing nature influences the electronic properties of the aromatic ring. cymitquimica.com | Affects the regioselectivity of further substitutions and the efficiency of cross-coupling reactions. nih.gov |

Regioselective and Stereoselective Syntheses of Fluorinated Boronic Acids

Achieving regioselectivity is paramount in the synthesis of specifically substituted compounds like this compound. The primary strategy involves starting with a precursor that already contains the desired substitution pattern of fluorine and methyl groups on the aromatic ring. A common precursor for a related isomer, for instance, is 4-bromo-2,6-difluorotoluene. google.com

The synthesis typically proceeds via the formation of an organometallic intermediate, followed by quenching with a boron-containing electrophile. This can be achieved through:

Lithium-Halogen Exchange: The aryl halide (e.g., a bromo- or iodo-difluorotoluene) is treated with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) to form an aryllithium species. This intermediate is then reacted with a borate ester, like trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. google.comnih.gov

Grignard Reaction: Alternatively, the aryl halide can be converted into a Grignard reagent by reacting it with magnesium metal. This organomagnesium compound is then similarly quenched with a borate ester to form the C-B bond. nih.govprepchem.com

These methods ensure that the boronic acid moiety is installed precisely at the position previously occupied by the halogen, thus guaranteeing high regioselectivity.

While stereoselectivity is not a factor for the achiral this compound, it is a critical consideration in the synthesis of other fluorinated boronic acids with chiral centers. Methods for the enantiospecific conversion of chiral secondary boronic esters into alkylfluorides have been developed, highlighting the progress in controlling stereochemistry in fluorinated organoboron compounds. acs.org

Advanced Synthetic Techniques for Boronic Acids

Modern synthetic chemistry emphasizes efficiency, purification, and sustainability. Advanced techniques such as solid-phase synthesis and green chemistry approaches are increasingly applied to the preparation of boronic acids.

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) offers a powerful platform for the preparation and derivatization of boronic acids by simplifying purification and allowing for the potential automation of synthetic processes. acs.orgnih.gov The core principle involves immobilizing a boronic acid onto a solid support (resin), performing chemical transformations, and then cleaving the final product from the resin. researchgate.netacs.org

Arylboronic acids can be anchored to various resins:

Diol-Functionalized Resins: Resins containing 1,2- or 1,3-diol functionalities, such as commercially available 1-glycerol polystyrene resin, can reversibly form boronate esters with the boronic acid. acs.orgnih.gov This method is compatible with standard peptide synthesis (Fmoc chemistry), enabling the construction of complex molecules like peptide-boronic acids. acs.orgnih.gov

Diethanolamine (B148213) (DEAM) Resins: A general approach uses a diethanolamine-functionalized polystyrene resin, which reacts with boronic acids to form stable, supported diethanolamine esters. acs.org This technique is advantageous as it does not require the exhaustive removal of water for the esterification process and protects the boronic acid from air oxidation during storage and synthesis. acs.org

The solid-phase approach eliminates the need for tedious liquid-liquid extractions and column chromatography, as impurities and excess reagents are removed by simple washing of the resin. nih.gov

Table 2: Examples of Resins Used in Solid-Phase Synthesis of Boronic Acids

| Resin Type | Anchoring Chemistry | Key Advantages | Source |

|---|---|---|---|

| 1-Glycerol Polystyrene | Forms boronate ester with diol functionality. | Commercially available, compatible with standard Fmoc chemistry, high-yield synthesis. acs.org | acs.orgnih.gov |

| Diethanolamine-Polystyrene (DEAM-PS) | Forms stable diethanolamine adduct. | General approach for various boronic acids, avoids need for anhydrous conditions, protects against oxidation. acs.org | acs.org |

Green Chemistry Approaches and Sustainable Synthesis Methods

Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency in chemical production. Boronic acids themselves are often considered "green" compounds due to their low toxicity and the fact that they degrade to boric acid, an environmentally benign substance. nih.govsigmaaldrich.com

Sustainable methods for synthesizing arylboronic acids include:

Catalytic Borylation in Aqueous Media: Palladium-catalyzed borylation reactions of aryl halides can be performed in water using micellar conditions. This approach avoids the use of volatile and often toxic organic solvents. organic-chemistry.org

Metal-Free Synthesis: Photoinduced, metal-free borylation of haloarenes has been developed, providing a more sustainable alternative to transition-metal-catalyzed processes. organic-chemistry.org

Catalysis with Boronic Acids: Boronic acids can themselves act as efficient, clean catalysts for certain reactions, such as dehydrative functionalizations. This method generates water as the only byproduct, representing a highly atom-economical and environmentally friendly process. bath.ac.uk

Efficient Oxidation Protocols: The conversion of arylboronic acids to valuable phenols can be achieved using green protocols, such as using aqueous hydrogen peroxide in ethanol, with reaction times as short as one minute at room temperature. rsc.org This avoids harsher or more toxic oxidizing agents.

These approaches contribute to making the lifecycle of boronic acids, from their synthesis to their use as intermediates, more aligned with the principles of sustainability.

Reactivity and Mechanistic Investigations of 2,6 Difluoro 4 Methylphenyl Boronic Acid

Lewis Acidity and Boronate Formation

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, function as Lewis acids due to the presence of an empty p-orbital on the boron atom. nih.gov This electron deficiency allows them to readily accept a pair of electrons from Lewis bases, such as diols and other hydroxyl-containing compounds. The Lewis acidity of (2,6-Difluoro-4-methylphenyl)boronic acid is a critical determinant of its reactivity, particularly in the formation of boronate esters.

This compound readily undergoes condensation reactions with 1,2- and 1,3-diols to form cyclic boronate esters. This reaction is a reversible covalent process, establishing an equilibrium between the boronic acid, the diol, and the resulting boronate ester. nih.govscholaris.ca The formation of these esters is a cornerstone of boronic acid chemistry, enabling applications in sensing, biomaterials, and dynamic covalent chemistry. nih.govchemrxiv.org

The reaction proceeds through the interaction of the electron-deficient boron center with the nucleophilic hydroxyl groups of the diol. scholaris.ca In aqueous solutions, both the neutral trigonal boronic acid, RB(OH)₂, and its anionic tetrahedral boronate form, RB(OH)₃⁻, can be reactive species. researchgate.netnih.gov The formation of the boronate ester involves the displacement of water molecules and the creation of a new five- or six-membered ring containing the boron atom. This reversible nature allows for dynamic systems that can respond to changes in environmental conditions such as pH. manchester.ac.uk

The stability and formation kinetics of boronate esters derived from this compound are governed by several interconnected factors, including structural, electronic, and solution properties.

Key Influencing Factors:

pH of the Solution: The pH is a critical parameter as it dictates the equilibrium between the neutral boronic acid and the more nucleophilic boronate ion. semanticscholar.org The formation of the tetrahedral boronate ester creates a more acidic species than the parent boronic acid, and the stability of this ester is thus pH-dependent. researchgate.netmanchester.ac.uk

Diol Structure: The geometry and nature of the diol significantly impact stability. Six-membered boronate esters, formed from 1,3-diols, are generally more thermodynamically stable than the five-membered esters formed from 1,2-diols. researchgate.net Furthermore, catechols form significantly more stable complexes than aliphatic diols, often by several orders of magnitude. manchester.ac.uk

Substituent Effects: The electronic properties of the substituents on the phenyl ring of the boronic acid influence the Lewis acidity of the boron center, which in turn affects binding affinity and reaction rates. nih.gov

The kinetics of boronate ester formation can be complex, potentially involving multiple pathways. Studies on related phenylboronic acids have shown that the reaction can proceed through nucleophilic attack of the diol on either the neutral trigonal boronic acid or the anionic tetrahedral boronate. nih.gov The specific mechanism and rate-determining step can be influenced by the concentration of the reactants and the pH of the medium. nih.gov

Influence of Substituent Effects on Reactivity

The chemical behavior of this compound is significantly modulated by the substituents on its aromatic ring. The two fluorine atoms at the ortho positions and the methyl group at the para position exert both electronic and steric effects that collectively influence the reactivity of the boron center.

The electronic nature of the substituents directly impacts the Lewis acidity of the boron atom. The introduction of fluorine atoms, which are strongly electronegative, into the phenyl ring generally increases the acidity of the boronic acid. nih.gov

Fluoro Groups: The two ortho-fluoro groups are potent electron-withdrawing groups primarily through the inductive effect (-I). This effect decreases the electron density on the aromatic ring and, consequently, on the boron atom, making it a stronger Lewis acid. nih.gov While fluorine can also exert a +R (resonance) effect by donating a lone pair of electrons, the inductive effect is generally dominant, especially from the ortho position. Enhanced acidity can also arise from the potential formation of intramolecular hydrogen bonds. nih.gov

Methyl Group: The para-methyl group is an electron-donating group through a positive inductive effect (+I) and hyperconjugation. This effect tends to increase the electron density on the ring and slightly decrease the Lewis acidity of the boron center, counteracting the influence of the fluoro groups to some extent.

The net result of these opposing electronic influences is a finely tuned Lewis acidity that governs the compound's propensity to engage in reactions such as boronate ester formation and transmetalation in cross-coupling reactions.

The presence of two substituents at the ortho positions relative to the boronic acid group introduces significant steric bulk around the reaction center. This steric hindrance can play a decisive role in the outcome of chemical reactions. nih.gov

In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, ortho-disubstituted arylboronic acids are known to react more slowly. nih.gov The bulk of the ortho-fluoro groups can impede the approach of the palladium catalyst to the boron center, potentially hindering the crucial transmetalation step of the catalytic cycle. nih.gov While steric hindrance can be a challenge, it can also be exploited to achieve selectivity in certain transformations. The development of specialized catalysts and reaction conditions is often necessary to achieve high yields when working with sterically demanding substrates like this compound. rsc.orgresearchgate.net

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving this compound is crucial for optimizing its use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The general mechanism for this reaction is well-established and involves a catalytic cycle with a palladium complex. wikipedia.orglibretexts.org

The key steps in the Suzuki-Miyaura coupling mechanism are:

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. wikipedia.orglibretexts.org

Transmetalation: This is the step where the organoboron species transfers its organic group (R²) to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., NaOH, K₂CO₃). organic-chemistry.orgyoutube.com The base converts the neutral boronic acid into a more nucleophilic boronate species, which facilitates the transfer of the (2,6-difluoro-4-methylphenyl) group to the palladium(II) complex, displacing the halide. nih.govorganic-chemistry.org

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple to form a new carbon-carbon bond (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org

For this compound, the steric hindrance from the ortho-fluoro substituents can make the transmetalation step the rate-limiting part of the cycle. nih.gov The bulky groups may slow down the approach and coordination of the boronate to the palladium complex, requiring more forcing conditions or highly active catalyst systems to proceed efficiently. nih.gov

Transmetalation Pathways in Cross-Coupling Reactions

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is a critical phase of the Suzuki-Miyaura cross-coupling catalytic cycle. For arylboronic acids, this process is generally understood to proceed through one of two primary pathways: the "boronate" pathway or the "oxo-palladium" pathway. The operative pathway can be influenced by reaction conditions, including the nature of the base, solvent, and ligands.

In the context of this compound, the two ortho-fluoro substituents are expected to play a significant role. These electron-withdrawing groups increase the Lewis acidity of the boron center, which can facilitate the formation of the tetracoordinate boronate species required for the "boronate" pathway. illinois.edu This pathway involves the reaction of the boronic acid with a base to form a more nucleophilic boronate, which then reacts with a palladium(II) complex.

Table 1: Proposed Transmetalation Pathways for this compound

| Pathway | Key Intermediate | Description | Influencing Factors |

|---|---|---|---|

| Boronate Pathway | [Ar-B(OH)3]⁻ | The boronic acid reacts with a base (e.g., OH⁻, OR⁻) to form a tetracoordinate boronate. This activated species then transmetalates with the Pd(II) center. | Presence of a strong base. |

| Oxo-Palladium Pathway | LₙPd(Ar')(OH) | A hydroxo-palladium(II) complex reacts with the neutral boronic acid to form a Pd-O-B linkage, followed by aryl transfer. | Conditions where the palladium-hydroxide complex is readily formed. |

Studies on structurally similar fluorinated phenylboronic acids have shown that the presence of ortho-fluoro substituents can influence the rate and efficiency of the transmetalation step. While direct kinetic studies on this compound are not extensively reported in the reviewed literature, research on 2,6-difluorophenylboronic acid suggests that these substrates can be challenging in cross-coupling reactions, sometimes leading to side reactions like deboronation. acs.org However, the use of appropriate ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), can promote the desired cross-coupling by facilitating the formation of the active catalytic species and accelerating the transmetalation process. acs.org

Role of Boronic Acids in C-F Bond Activation Mechanisms

While the primary role of this compound in Suzuki-Miyaura coupling is to act as a nucleophilic partner, the presence of C-F bonds on the aromatic ring introduces the possibility of C-F bond activation, a transformation of significant interest in organic synthesis. beilstein-journals.org Typically, C-F bonds are highly stable, but transition metal complexes, particularly those of nickel and palladium, can mediate their cleavage under certain conditions.

In the context of a cross-coupling reaction, the boronic acid itself is not the agent of C-F bond activation. Instead, the palladium or nickel catalyst can potentially interact with the C-F bonds of the coupling partner or, in some intramolecular scenarios, the fluorinated arylboronic acid itself. However, in standard Suzuki-Miyaura conditions, the activation of the C-X (where X is typically Br, I, or OTf) bond of the electrophilic partner is the intended and dominant pathway.

Research on nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has demonstrated that C-F bond activation can be achieved under mild conditions. beilstein-journals.org The proposed mechanism involves the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination. beilstein-journals.org While this specific mechanism may not be directly applicable to this compound in a standard Suzuki-Miyaura reaction, it highlights the potential for fluorinated substrates to participate in C-F activation under appropriate catalytic conditions.

The ortho-fluoro substituents in this compound could, in principle, influence the propensity for C-F activation on the coupling partner by modulating the electronic properties of the palladium center in the catalytic intermediates. However, the primary mechanistic role of the boronic acid remains the transfer of the (2,6-difluoro-4-methylphenyl) group to the palladium center.

Catalytic Cycle Analysis and Intermediate Characterization

The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]. wikipedia.org

Transmetalation: The (2,6-Difluoro-4-methylphenyl) group is transferred from the boronic acid (or its corresponding boronate) to the Pd(II) center, displacing the halide or another ligand to form a new diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar'].

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. wikipedia.org

Table 2: Key Intermediates in the Suzuki-Miyaura Catalytic Cycle

| Step | Intermediate Species | Description | Spectroscopic Characterization |

|---|---|---|---|

| Oxidative Addition | [Ar-Pd(II)(L)₂-X] | A square planar palladium(II) complex formed from the reaction of the Pd(0) catalyst with the aryl halide. | Typically characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy. |

| Transmetalation | [Ar-Pd(II)(L)₂-Ar'] | A diorganopalladium(II) complex where Ar' is the (2,6-difluoro-4-methylphenyl) group. | Often transient and difficult to isolate; may be studied by low-temperature NMR or computational methods. |

| Reductive Elimination | Pd(0)L₂ | The regenerated active catalyst. | Characterized by its reactivity in the next catalytic cycle. |

The characterization of intermediates in the catalytic cycle, particularly the transmetalation and reductive elimination steps, can be challenging due to their transient nature. Low-temperature rapid injection NMR spectroscopy has been a valuable tool in identifying pre-transmetalation intermediates, which are complexes containing Pd-O-B linkages. illinois.edu These studies have provided direct evidence for both tricoordinate boronic acid complexes and tetracoordinate boronate complexes as viable intermediates leading to transmetalation. illinois.edu

For this compound, the steric hindrance from the two ortho-fluoro groups could potentially slow down the transmetalation step. Computational studies on similar systems have shown that the steric bulk of ligands on the palladium and substituents on the boronic acid can influence the energy barrier of this step. nih.gov The electron-withdrawing nature of the fluorine atoms will also affect the electronic properties of the palladium intermediates, which can impact the rate of reductive elimination.

Applications in Advanced Organic Synthesis Using 2,6 Difluoro 4 Methylphenyl Boronic Acid

Cross-Coupling Reactions

The presence of two fluorine atoms ortho to the boronic acid moiety significantly influences the reactivity of (2,6-Difluoro-4-methylphenyl)boronic acid. This steric hindrance necessitates the development and application of highly efficient catalytic systems to achieve successful cross-coupling.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound, despite its steric bulk, is a competent coupling partner in these reactions, enabling the synthesis of complex biaryl and related structures.

The construction of biaryl scaffolds is a primary application of this compound in Suzuki-Miyaura coupling. The reaction facilitates the synthesis of sterically hindered biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The difluoro-methylphenyl moiety can be introduced into a variety of aromatic systems, providing access to molecules with tailored electronic and conformational properties. The palladium-catalyzed cross-coupling of this boronic acid with aryl halides is an effective method for creating these structures.

The scope of Suzuki-Miyaura coupling with this compound extends beyond simple aryl-aryl linkages. It can be successfully coupled with a range of heteroaryl halides, which is crucial for the synthesis of medicinally relevant compounds. While couplings with sp3-hybridized alkyl and sp2-hybridized alkenyl partners are also feasible, these transformations can be more challenging due to factors like β-hydride elimination in alkyl couplings. Nevertheless, with appropriate catalytic systems, these reactions provide valuable pathways to diverse molecular architectures.

The successful coupling of the sterically demanding this compound is highly dependent on the catalytic system employed. Significant research has focused on optimizing reaction conditions to overcome the steric hindrance and achieve high yields.

Palladium Catalysis: Palladium remains the most widely used metal for these transformations. The choice of ligand is critical for an efficient catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands have proven effective in promoting the oxidative addition and reductive elimination steps. The use of specialized ligands can lead to high turnover numbers and allow for reactions to proceed under mild conditions.

Nickel Catalysis: Nickel catalysts have gained attention as a more cost-effective alternative to palladium. They have shown promise in the coupling of challenging substrates, including those involving sterically hindered partners like this compound. Nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to their palladium counterparts.

Ligands and Bases: The selection of appropriate ligands and bases is paramount. N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for Suzuki-Miyaura couplings involving sterically hindered substrates. Their strong σ-donating properties can accelerate the catalytic cycle. The choice of base is also crucial for the transmetalation step, with common bases including carbonates, phosphates, and hydroxides. The optimal base often depends on the specific substrates and solvent system used.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids

| Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-110 | High |

| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-MeTHF | 60 | Good to Excellent |

| Pd-NHC Complex | Acenaphthoimidazolylidene | t-BuOK | Dioxane | 80 | >99 |

This table presents generalized conditions often effective for sterically hindered Suzuki-Miyaura couplings and is for illustrative purposes.

Nickel-Catalyzed C-F Bond Activation and Cross-Coupling

A significant area of research in contemporary organic synthesis is the activation of traditionally inert C-F bonds. Nickel catalysts have been shown to be effective in mediating the cross-coupling of aryl fluorides with organoboron reagents. While direct examples specifying this compound are not abundant in the literature, the principles of nickel-catalyzed C-F activation are relevant. In such reactions, a low-valent nickel species can oxidatively add into a C-F bond of a coupling partner, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. This strategy offers an alternative to the use of aryl chlorides, bromides, or iodides and is of great interest for late-stage functionalization of fluorinated molecules.

Multicomponent Coupling Strategies

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency in building molecular complexity. The incorporation of this compound into such strategies is an area of growing interest. While specific, well-established multicomponent reactions featuring this particular boronic acid are not extensively documented in the current literature, its participation in sequential or one-pot cross-coupling sequences is conceivable. For instance, a one-pot process could involve an initial Suzuki-Miyaura coupling followed by another bond-forming event at a different position of the newly formed biaryl structure. The development of novel multicomponent strategies that can accommodate sterically hindered reagents like this compound remains a target for synthetic chemists.

Catalytic Applications of Boronic Acids

Arylboronic acids are not only important reagents in cross-coupling reactions but have also gained prominence as organocatalysts. Their Lewis acidic nature and ability to reversibly interact with hydroxyl groups are key to their catalytic activity.

Boronic Acid Catalysis (BAC) has become a versatile strategy for the direct functionalization of hydroxyl groups in alcohols, carboxylic acids, and other molecules. acs.orgsigmaaldrich.com This approach often circumvents the need for pre-activation or the use of protecting groups, leading to more atom-economical and environmentally benign processes. The catalytic cycle generally involves the formation of a boronic ester intermediate, which activates the hydroxyl-containing substrate for subsequent transformation.

The Lewis acidity of the boronic acid is crucial for its catalytic efficacy. Electron-deficient arylboronic acids, such as this compound, are expected to be more potent catalysts in reactions where the activation of the hydroxyl group is the rate-determining step. The ortho-fluorine atoms would enhance the electrophilicity of the boron atom, promoting the initial condensation with the hydroxyl group. nih.gov

Boronic acids can catalyze the Friedel-Crafts alkylation and benzylation of arenes with benzylic alcohols. rsc.org This reaction represents a greener alternative to classical Friedel-Crafts chemistry, which often employs stoichiometric amounts of strong Lewis acids and generates significant waste. In this context, the boronic acid catalyst activates the benzylic alcohol by forming a boronic ester, which facilitates the departure of the hydroxyl group to generate a carbocationic intermediate that is then attacked by the arene.

The use of an electron-deficient catalyst like this compound could be advantageous, particularly with deactivated benzylic alcohols, as it would more effectively polarize the C-O bond. Research has shown that highly electron-deficient boronic acids are effective in such transformations. rsc.org

Table 2: Representative Boronic Acid-Catalyzed Friedel-Crafts Benzylation This table presents representative data for this type of reaction and is not specific to this compound.

| Entry | Benzylic Alcohol | Arene | Boronic Acid Catalyst | Product | Yield (%) |

| 1 | Benzyl alcohol | Toluene | 3,5-Bis(trifluoromethyl)phenylboronic acid | 1-(p-Tolyl)phenylmethane | 95 |

| 2 | 1-Phenylethanol | Anisole | Pentafluorophenylboronic acid | 1-(4-Methoxyphenyl)-1-phenylethane | 88 |

| 3 | Diphenylmethanol | Benzene | 3,4,5-Trifluorophenylboronic acid | Triphenylmethane | 92 |

Boronic acids are effective catalysts for the activation of carboxylic acids towards nucleophilic attack, most notably in direct amidation and esterification reactions. The catalyst forms an acyloxyboronate intermediate, which is more electrophilic than the free carboxylic acid. The efficiency of this compound in such a process would again be enhanced by its increased Lewis acidity.

Similarly, boronic acids can activate alcohols for various transformations, including dehydrative etherification and substitution reactions. researchgate.net The activation of oximes, for instance in the Beckmann rearrangement, can also be catalyzed by boronic acids. The boronic acid coordinates to the oxime oxygen, facilitating the rearrangement. The electron-deficient nature of this compound would be expected to make it a competent catalyst for these transformations.

The compatibility of boronic acid catalysis with other catalytic systems has led to the development of powerful dual catalytic methodologies. In such systems, the boronic acid and a co-catalyst work in concert to enable transformations that are not possible with either catalyst alone.

For example, a boronic acid could be combined with a chiral amine catalyst for asymmetric reactions. The boronic acid would activate one substrate (e.g., a carboxylic acid or alcohol), while the chiral amine activates the other (e.g., an aldehyde or ketone via enamine formation). This dual activation strategy allows for highly controlled and stereoselective bond formation. While no specific dual catalysis systems incorporating this compound have been reported, its properties as an electron-deficient Lewis acid make it a promising candidate for integration into such systems.

Dual Catalysis Systems Incorporating Boronic Acids

Derivatization and Functionalization Strategies

The versatility of this compound extends to its ability to be readily derivatized, allowing for its strategic deployment in multistep syntheses.

Like other boronic acids, this compound can exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine (B1236090). While stable, boronic acids are often converted into boronic esters for synthetic applications. Boronic esters are generally less polar and easier to handle than their corresponding acids. sciforum.net

The most common method for this transformation is the condensation reaction with a 1,2- or 1,3-diol, such as pinacol (B44631) or neopentyl glycol. This reaction is an equilibrium process that is typically driven to completion by the removal of water, often using a Dean-Stark apparatus or dehydrating agents. sciforum.net These stable ester derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, can serve as protecting groups that are robust enough to withstand various reaction conditions, including oxidation and reduction, before being deprotected to reveal the functional boronic acid. nih.govrsc.org

The boronic acid moiety, -B(OH)₂, is not merely a passive functional group for coupling reactions but can be selectively transformed into a variety of other functionalities. This chemical versatility allows for late-stage functionalization of complex molecules.

Key transformations include:

Oxidation (C-B to C-O): The carbon-boron bond can be smoothly oxidized to a carbon-oxygen bond, yielding a phenol. Standard conditions typically involve treatment with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide.

Chan-Lam Coupling (C-B to C-N/C-O): In the presence of a copper catalyst, the boronic acid group can couple with N-H or O-H bonds of amines, amides, or alcohols to form C-N or C-O bonds, respectively.

Halogenation (C-B to C-X): The boronic acid can be converted to an aryl halide. For instance, treatment with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst can yield the corresponding aryl bromide or iodide.

Conversion to Trifluoroborate Salts: Reacting the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂) yields the corresponding potassium aryltrifluoroborate salt (ArBF₃K). These salts are often highly crystalline, air-stable solids that are excellent substitutes for boronic acids in cross-coupling reactions. beilstein-journals.org

The premier application of this compound is its use as a building block in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid's aryl group and an aryl, vinyl, or alkyl halide or triflate. It is one of the most powerful and widely used methods for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. chem-soc.si

The inclusion of the 2,6-difluoro-4-methylphenyl group can be strategically important in medicinal chemistry. The fluorine atoms can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and modify its lipophilicity and bioavailability. cymitquimica.com Therefore, incorporating this specific moiety can be a key step in the synthesis of active pharmaceutical ingredients.

Research Findings on this compound Remain Limited in Public Domain

Following an extensive search of scientific literature and patent databases, it has been determined that there is a significant lack of specific, publicly available research on the chemical compound this compound within the detailed contexts requested. While the broader class of arylboronic acids is a subject of substantial scientific inquiry, particularly in the fields of chemical sensing and materials science, this specific derivative appears to be largely unexplored in published literature concerning the outlined applications.

The requested article structure focused on advanced functional materials and chemosensing applications, with specific sections on design principles, recognition mechanisms, and the sensing of various biological molecules and anions. However, searches for this compound did not yield specific data, research findings, or detailed discussions related to:

Design Principles for Chemosensors: No studies were found detailing the use of this compound in the design of chemosensors. This includes a lack of information on its specific recognition mechanisms via boronic ester formation with target analytes.

Integration with Fluorophores: The literature search did not uncover any instances of this compound being integrated with fluorophores or its specific signal transduction mechanisms when used in fluorescent sensing applications.

Sensing of Biological Molecules and Anions: There is no available research detailing the selective detection of diols, sugars, glycoproteins, fluoride, or catecholamine derivatives using this compound as the primary recognition element.

Materials Science Integration: Information regarding the integration of this compound into advanced functional materials is not present in the surveyed scientific domain.

The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. However, this availability has not yet translated into a body of published work that would allow for the creation of a detailed, scientifically accurate article based on the specific and advanced topics outlined.

The general principles of boronic acid chemistry are well-established. Boronic acids are known to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters, a mechanism that is fundamental to their use in sensors for sugars and other polyols. The electron-withdrawing nature of the fluorine atoms at the ortho positions (2 and 6) on the phenyl ring would be expected to increase the Lewis acidity of the boron atom, which can influence its binding affinity and the pH range over which binding occurs. The methyl group at the para position (4) would have a slight electron-donating effect. While these structural features suggest potential utility in sensing applications, a detailed exploration and reporting of such properties for this compound specifically are absent from the scientific literature.

Due to the strict requirement to focus solely on this compound and the lack of specific research findings, it is not possible to generate the requested in-depth article.

Advanced Functional Materials and Chemosensing Applications Involving Boronic Acids

Materials Science Integration of Boronic Acid Derivatives

Development of Organic Semiconductors

The synthesis of π-conjugated polymers and oligomers, which form the basis of organic semiconductors, frequently employs palladium-catalyzed cross-coupling reactions. In this context, arylboronic acids serve as crucial monomers or key intermediates. The Suzuki-Miyaura coupling, for instance, allows for the precise construction of complex aromatic systems that constitute the backbones of these materials.

While direct studies employing (2,6-Difluoro-4-methylphenyl)boronic acid in organic semiconductor synthesis are not prominent, its structure is highly relevant. The difluoro-substitution pattern is known to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of a π-system, which can enhance the material's stability against oxidative degradation and modulate its charge-transport properties. The compound could theoretically be coupled with various dihalogenated aromatic compounds to produce polymers with tailored electronic characteristics for applications in Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs).

Table 1: Potential Suzuki-Miyaura Coupling Reaction for Organic Semiconductor Synthesis This table presents a hypothetical reaction based on established chemical principles.

| Reactant A | Reactant B | Catalyst System | Potential Product Class |

|---|

Incorporation into Liquid Crystals and Other Functional Materials

The design of liquid crystals (LCs) often requires rigid, rod-shaped molecules (calamitic LCs) or bent-core molecules. The synthesis of these complex structures relies heavily on methods that can create biaryl or polyaromatic cores. Fluorinated phenylboronic acids are particularly valuable in this field because the introduction of fluorine atoms can alter key properties such as dielectric anisotropy, viscosity, and melting point.

This compound could serve as a precursor for introducing a difluoro-substituted phenyl ring into a liquid crystal core. This structural motif can induce specific intermolecular interactions and dipole moments that are critical for the formation of desired mesophases (e.g., nematic or smectic phases). A related compound, (2,6-difluoro-4-hydroxy-phenyl)boronic acid, is noted for its utility in materials science, underscoring the potential of this substitution pattern. cymitquimica.com The synthetic utility of this compound would be realized through Suzuki-Miyaura coupling to link the core aromatic units together, forming the basis of a new liquid crystalline material.

Self-Assembly and Gel Formation

Boronic acids possess a unique ability to undergo reversible self-assembly. This can occur through two primary mechanisms: the dehydration of three boronic acid molecules to form a planar, six-membered boroxine (B1236090) ring, or the reversible covalent interaction with diols. These interactions can lead to the formation of supramolecular polymers, extended networks, and, under certain conditions, gels.

The self-assembly behavior of this compound has not been specifically detailed, but general principles suggest it could form boroxine-based structures in aprotic solvents. Furthermore, its boronic acid moiety is capable of binding with polyols, such as saccharides. This interaction could be exploited to create stimuli-responsive gels, where the gel-sol transition is triggered by the addition of a competitive diol binder or a change in pH. The fluorine and methyl substituents would modulate the solubility and intermolecular forces within the assembled network, influencing the stability and properties of the resulting gel.

Bioorthogonal Chemistry and Bioconjugation with Boronic Acids

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. Boronic acids have emerged as valuable tools in this field for their unique reactivity and general biocompatibility. semanticscholar.org

Site-Selective Labeling of Proteins

The site-selective modification of proteins is crucial for studying their function and for developing protein-based therapeutics. Boronic acids offer several strategies for achieving this selectivity. ubc.ca One prominent method involves the formation of reversible boronate esters with 1,2- or 1,3-diols present in biomolecules, such as the side chains of certain carbohydrates attached to glycoproteins.

Another strategy involves the reaction of ortho-formyl or ortho-acetyl arylboronic acids with N-terminal cysteines or hydrazide-modified proteins to form stable iminoboronate or diazaborine (B1195285) linkages. While this compound itself lacks the required ortho-carbonyl group for this specific reaction, it could be chemically modified to incorporate one. More directly, metal-catalyzed reactions have been developed that use arylboronic acids to arylate specific amino acid residues like tyrosine or cysteine. The electronic properties conferred by the ortho-difluoro substituents of this compound could potentially be harnessed to tune the reactivity and selectivity of such metal-mediated bioconjugation reactions. A related compound, 2,6-difluoro-4-carboxyphenylboronic acid, has been used to create biotin (B1667282) derivatives for labeling, highlighting the utility of this core structure in bioconjugation applications. ubc.ca

"Click" Chemistry Approaches with Boronic Acids for Bioconjugation

The term "click chemistry" describes reactions that are high-yielding, stereospecific, and proceed under mild, biocompatible conditions. While the most common examples are copper-catalyzed or strain-promoted azide-alkyne cycloadditions, other reactions that fit these criteria are also considered "click-like."

The direct participation of this compound in traditional click chemistry is not apparent from its structure. However, the rapid and highly efficient condensation between an ortho-formylphenylboronic acid and a semicarbazide (B1199961) or hydrazine (B178648) is considered a click-like reaction for bioconjugation. Therefore, a derivatized version of this compound containing an ortho-aldehyde could be a powerful reagent for click bioconjugation. The boronic acid itself can also be used as a versatile chemical handle; for example, it could first be incorporated into a biomolecule and then subjected to a subsequent transformation, such as a Suzuki-Miyaura coupling with a partner that bears a traditional click handle (e.g., an azide (B81097) or alkyne) for further functionalization.

Table 2: Summary of Potential Applications and Relevant Structural Features

| Application Area | Key Reaction / Principle | Role of this compound |

| Organic Semiconductors | Suzuki-Miyaura Coupling | Building block to introduce a fluorinated phenyl ring, tuning electronic properties. |

| Liquid Crystals | Suzuki-Miyaura Coupling | Precursor for rigid core structures, influencing mesophase properties. |

| Self-Assembly & Gels | Boroxine formation / Diol binding | Monomer for supramolecular polymers or stimuli-responsive gelator. |

| Protein Labeling | Boronate ester formation / Metal-catalyzed arylation | Potential reagent for modifying specific amino acid residues. |

| "Click" Bioconjugation | Click-like carbonyl condensations (as a derivative) | Platform for introducing bioorthogonal handles or participating in rapid ligation. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (2,6-Difluoro-4-methylphenyl)boronic acid, and what challenges arise during purification?

- Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors and boronate esters. Due to the instability of free boronic acids, intermediates like pinacol esters are often synthesized first to improve stability and ease of purification . Challenges include sensitivity to protodeborylation under acidic or aqueous conditions, requiring anhydrous solvents and inert atmospheres . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer :

- ¹¹B NMR : Identifies boron environments and detects boroxine formation (a common dehydration byproduct). For example, 2,6-difluorophenyl boronic acid exhibits distinct ¹¹B NMR shifts at different pH levels .

- MALDI-MS : Requires derivatization (e.g., diol esterification) to prevent boroxine interference. Cyclic boronic esters stabilize the compound for accurate mass analysis .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and degradation pathways. Aromatic boronic acids with electron-withdrawing groups (e.g., fluorine) often show enhanced thermal stability .

Q. What are the primary applications of this compound in biomedical research?

- Answer :

- Proteasome Inhibition : Boronic acids like bortezomib mimic peptide substrates, forming reversible bonds with proteasome active sites. This mechanism is leveraged in cancer therapy (e.g., multiple myeloma) .

- Anticancer Activity : Structural analogs exhibit anti-cellular effects in glioblastoma models, though potency varies with substituent positioning .

- Bacterial Detection : Boronic acid-functionalized probes bind glycolipids on Gram-positive bacteria, enabling fluorescence-based biosensing .

Advanced Research Questions

Q. How do kinetic properties of diol binding influence the design of boronic acid-based sensors?

- Answer : Stopped-flow studies reveal that binding equilibrium with sugars (e.g., D-fructose, D-glucose) is reached within seconds. The kon values correlate with thermodynamic affinity, with D-fructose binding faster than D-glucose . For real-time glucose monitoring, rapid binding kinetics are essential. Researchers optimize substituents (e.g., fluorine) to enhance binding rates while maintaining selectivity .

Q. What structural modifications improve the thermal stability of this compound for flame-retardant applications?

- Answer :

- Electron-Withdrawing Groups : Fluorine atoms reduce electron density on boron, delaying oxidative degradation. Pyrene-based boronic acids demonstrate stability up to 600°C .

- Steric Hindrance : Bulky substituents (e.g., methyl groups) mitigate boroxine formation, preserving structural integrity under heat .

- Hybrid Materials : Incorporating boronic acids into polymers or covalent organic frameworks (COFs) enhances thermal resilience .

Q. How can photoresponsive boronic acids be engineered for dynamic covalent chemistry?

- Answer : Azobenzene-boronic acid conjugates enable light-controlled diol binding. The Z-isomer of 2,6-dimethoxy azobenzene boronic acid exhibits a 20-fold increase in binding affinity upon red-light irradiation, facilitating reversible hydrogel stiffening . Computational modeling guides substituent selection to maximize isomerization-driven binding shifts .

Q. What role does stereochemistry play in the therapeutic efficacy of boronic acid drugs?

- Answer :

- Bioisosterism : Boronic acids mimic carboxyl or phosphate groups in enzyme active sites (e.g., proteasomes, serine hydrolases). The tetrahedral boronate intermediate mimics transition states, enhancing inhibitory potency .

- Chiral Centers : In HCV NS3 protease inhibitors, α-amino cyclic boronates require precise stereochemistry to align with substrate-binding pockets .

Methodological Considerations

Q. How should researchers address contradictions in reported bioactivity data for boronic acid derivatives?

- Answer :

- Structural Validation : Confirm compound identity via ¹H/¹³C/¹¹B NMR and HRMS to rule out impurities or degradation.

- Assay Conditions : Standardize pH, temperature, and solvent systems (e.g., DMSO concentration) to ensure reproducibility. Boronic acid activity is highly pH-dependent due to ionization states .

- Control Experiments : Include boronic acid-free controls to differentiate specific binding from nonspecific interactions .

Q. What computational tools are effective for predicting boronic acid-diol binding affinities?

- Answer :

- Density Functional Theory (DFT) : Models transition states and binding energies for diol complexes .

- Molecular Dynamics (MD) : Simulates conformational flexibility in solution, critical for sensor design .

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to experimental pKa and binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.